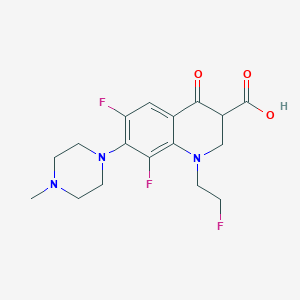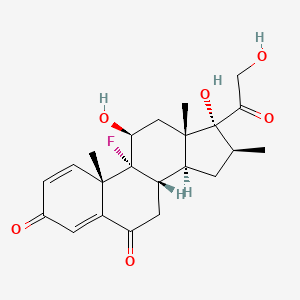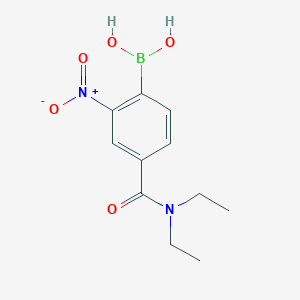
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a diethylcarbamoyl group and a nitro group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(Diethylcarbamoyl)-2-nitrophenylboronic acid typically involves multiple steps. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the introduction of the diethylcarbamoyl group through a carbamoylation reaction. Finally, the boronic acid moiety is introduced via a borylation reaction. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Amidation: The diethylcarbamoyl group can undergo amidation reactions with amines, forming amide bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in the design of enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Diethylcarbamoyl)-2-nitrophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain serine or threonine residues in their active sites. The boronic acid moiety interacts with these residues, forming a stable complex that inhibits the enzyme’s activity. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the diethylcarbamoyl and nitro groups, making it less versatile in certain reactions.
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid: Similar structure but with a fluorine atom instead of a nitro group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C11H15BN2O5 |
|---|---|
Molecular Weight |
266.06 g/mol |
IUPAC Name |
[4-(diethylcarbamoyl)-2-nitrophenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O5/c1-3-13(4-2)11(15)8-5-6-9(12(16)17)10(7-8)14(18)19/h5-7,16-17H,3-4H2,1-2H3 |
InChI Key |
NWWDLTYKMCXSSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(CC)CC)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


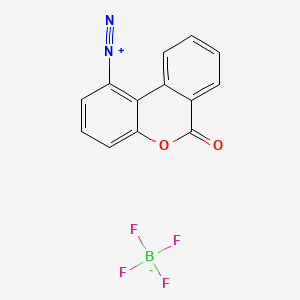
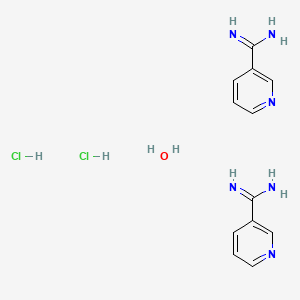
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
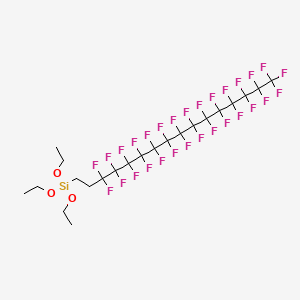
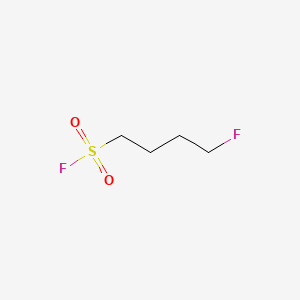

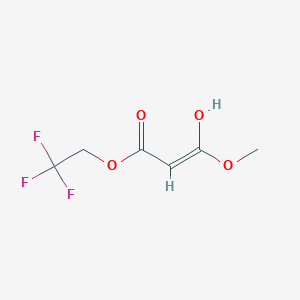

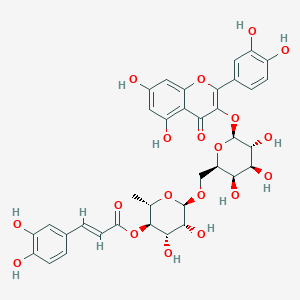
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
